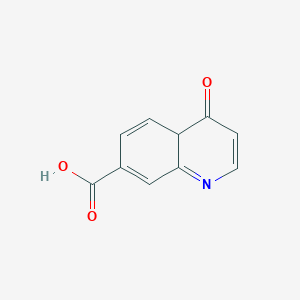

4-oxo-4aH-quinoline-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

4-oxo-4aH-quinoline-7-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5,7H,(H,13,14) |

InChI Key |

BICLWJQLTMICGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC=CC(=O)C21)C(=O)O |

Origin of Product |

United States |

Academic Significance of the 4 Oxo 4ah Quinoline 7 Carboxylic Acid Scaffold

Importance within Quinolone Carboxylic Acid Research

The foundational structure of the most successful quinolone antibacterial agents is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. This specific arrangement, with the carboxylic acid at position 3, is crucial for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are vital for DNA replication, and their disruption leads to bacterial cell death.

While extensive research has focused on modifying substituents at various positions of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties, the 4-oxo-4aH-quinoline-7-carboxylic acid structure remains a subject of academic curiosity rather than extensive drug development. Its importance, therefore, is not in a portfolio of clinically approved drugs, but in the fundamental understanding of structure-activity relationships (SAR) within the quinolone class. The placement of the carboxylic acid group at position 7, rather than the typical position 3, fundamentally alters the electronic and steric properties of the molecule. This makes it a valuable tool for researchers to probe the specific requirements of the bacterial enzyme targets.

Studies on various quinolone derivatives have demonstrated that modifications at the C-7 position are critical for antibacterial potency and spectrum. The introduction of cyclic amine substituents, such as piperazine (B1678402) or pyrrolidine (B122466), at this position has been a key strategy in the development of highly effective fluoroquinolones. The exploration of a carboxylic acid group at this position, while not leading to mainstream antibiotics, contributes to a more complete map of the chemical space around the quinolone scaffold.

Historical Context and Evolution of Quinolone Chemistry

The story of quinolone chemistry begins in the early 1960s with a serendipitous discovery. During the synthesis of the antimalarial drug chloroquine, a byproduct was isolated and identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. researchgate.net This compound exhibited modest antibacterial activity, sparking interest in the therapeutic potential of the quinolone scaffold. researchgate.net

This initial discovery led to the synthesis of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative (a quinolone with a nitrogen at position 8), which was introduced into clinical practice in 1967 for the treatment of urinary tract infections. nih.gov Nalidixic acid is considered the first-generation quinolone and, while effective against some Gram-negative bacteria, it had limitations, including a narrow spectrum of activity and the rapid development of bacterial resistance. nih.govnih.gov

The major breakthrough in quinolone research came in the 1970s and 1980s with the introduction of a fluorine atom at position 6 of the quinolone ring, leading to the development of the fluoroquinolones. nih.govacs.org This modification dramatically increased the potency and broadened the antibacterial spectrum to include a wider range of Gram-negative and some Gram-positive bacteria. ucl.ac.be Norfloxacin was the first of these second-generation quinolones, followed by ciprofloxacin (B1669076), which remains a widely used antibiotic today. acs.orgucl.ac.be

Subsequent generations of fluoroquinolones have seen further modifications to the basic scaffold, including alterations to the substituent at the N-1 position and the C-7 position, leading to improved pharmacokinetic properties and enhanced activity against specific pathogens, including resistant strains. ucl.ac.be

The journey from the initial discovery of a quinolone byproduct to the development of multiple generations of highly effective fluoroquinolones highlights the power of medicinal chemistry in optimizing a lead compound. While the this compound scaffold has not been the central focus of this developmental trajectory, its existence and the academic inquiry into its properties contribute to the comprehensive understanding of the chemical principles that govern the antibacterial activity of the broader quinolone class.

Synthetic Methodologies for 4 Oxo 4ah Quinoline 7 Carboxylic Acid and Analogues

Classical and Established Synthetic Routes

Traditional methods for quinoline (B57606) synthesis have been refined over more than a century and remain fundamental in organic chemistry. These reactions, often named after their discoverers, provide reliable pathways to the quinoline core, which can be adapted to produce the target 7-carboxylic acid derivatives by selecting appropriately substituted starting materials.

Doebner Reaction and its Modifications

The Doebner reaction is a three-component reaction that convenes an aniline (B41778), an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid skeleton. researchgate.netwikipedia.org To synthesize a 7-carboxyquinoline derivative using this method, one would typically start with an aminobenzoic acid, such as 4-aminobenzoic acid.

The reaction mechanism is thought to proceed through either an initial aldol (B89426) condensation of the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or through the formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol of pyruvic acid. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid. researchgate.net

Modifications to the classical Doebner reaction have been developed to improve yields, particularly when using anilines with electron-withdrawing groups, a relevant consideration when using aminobenzoic acids. The Doebner hydrogen-transfer reaction is one such modification that has been shown to be effective for a broad range of anilines, including those with electron-donating and electron-withdrawing substituents. nih.govnih.govacs.org This improved protocol often results in higher yields and can be performed on a large scale. nih.gov

Table 1: Examples of the Doebner Reaction for the Synthesis of Quinoline-4-carboxylic Acid Analogues

| Starting Anilines | Aldehyde | Other Reactants | Product | Reaction Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Substituted Anilines | Aromatic Aldehydes | Pyruvic Acid | Quinoline-4-carboxylic acid derivatives | p-TSA, Water/Ethylene Glycol, 3 hours | 85 | tandfonline.comtandfonline.com |

| 6-(trifluoromethoxy)aniline | Benzaldehyde | Pyruvic Acid | 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | BF₃·THF, MeCN, 24 hours | Moderate | nih.govacs.org |

| Electron-deficient anilines | Benzaldehyde Dimethyl Acetal | Pyruvic Acid | Corresponding quinoline-4-carboxylic acids | BF₃·THF, MeCN, 21 hours | Good | nih.gov |

| Anilines with protecting groups | Various Aldehydes | Pyruvic Acid | Corresponding protected quinoline-4-carboxylic acids | BF₃·THF, MeCN | Good | nih.gov |

Pfitzinger Reaction and its Variants

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgwikipedia.org To specifically obtain a 7-carboxy-substituted quinoline, one would employ a 5-carboxyisatin as the starting material.

The reaction begins with the base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine or enamine, which subsequently undergoes cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org A notable variant is the Halberkann reaction, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Table 2: Examples of the Pfitzinger Reaction for the Synthesis of Quinoline-4-carboxylic Acid Analogues

| Isatin Derivative | Carbonyl Compound | Base | Product | Reaction Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Isatin | Acetone | Potassium Hydroxide (B78521) | 2-methylquinoline-4-carboxylic acid | Ethanol (B145695), Reflux, 24 hours | ~89 | researchgate.netui.ac.id |

| Isatin | 1-(p-tolyl)ethanone | Potassium Hydroxide | 2-(p-tolyl)quinoline-4-carboxylic acid | Ethanol/Water, 125°C (Microwave) | Good | researchgate.net |

| 5-Substituted Isatins | Various Ketones | Potassium Hydroxide | 7-Substituted quinoline-4-carboxylic acids | Ethanol, Reflux | Moderate to Good | researchgate.net |

| Isatin | Enaminones | Potassium Hydroxide | Quinoline-4-carboxylic acid derivatives | Water, Reflux | 75-90 | ijsr.net |

Gould-Jacobs Reaction and Related Cyclizations

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-oxoquinolines. wikipedia.orgorganic-chemistry.org The synthesis of a 7-carboxy-4-oxoquinoline via this route would commence with 4-aminobenzoic acid. The reaction involves the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. The resulting anilinomethylenemalonate is then subjected to thermal cyclization, typically at high temperatures (around 250 °C), to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.com Subsequent hydrolysis of the ester group yields the corresponding carboxylic acid, which can then be decarboxylated if the 3-carboxy group is not desired.

The high temperatures required for the cyclization step can sometimes lead to decomposition and side reactions, which is a limitation of the classical approach. mdpi.com The regioselectivity of the cyclization can also be a factor when using asymmetrically substituted anilines. mdpi.com

Table 3: Examples of the Gould-Jacobs Reaction for the Synthesis of 4-Oxoquinoline Analogues

| Aniline Derivative | Malonic Ester Derivative | Product | Reaction Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Aniline | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | High temperature (e.g., 250°C) | Often low to moderate in classical approach | wikipedia.orgorganic-chemistry.orgmdpi.com |

| 4-Amino-2,1,3-benzoselenadiazole | Diethyl ethoxymethylenemalonate | Selenadiazolo[3,4-h]quinolone derivative | Thermal cyclization | Not specified | researchgate.net |

| N-ethyl-2,1,3-benzoselenadiazol-4-amine | Diethyl ethoxymethylenemalonate | 9-ethylselenadiazoloquinolone derivatives | Modified Gould-Jacobs | High | researchgate.net |

Friedlander Reaction and its Modifications

The Friedlander synthesis is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgwikipedia.org This reaction can be catalyzed by either acids or bases. To produce a 4-oxo-4aH-quinoline-7-carboxylic acid, a 2-amino-5-carboxybenzaldehyde or a related ketone would be the required starting material.

Two primary mechanisms have been proposed: one involving an initial aldol condensation followed by cyclization and dehydration, and another beginning with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination. wikipedia.org A significant modification of this reaction involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedlander condensation in a one-pot procedure. This approach expands the scope of available starting materials. organic-chemistry.org

Table 4: Examples of the Friedlander Reaction for the Synthesis of Quinoline Analogues

| 2-Aminoaryl Carbonyl | α-Methylene Ketone/Aldehyde | Product | Reaction Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 2-Nitroarylcarbaldehydes | Various Ketones/Aldehydes | Mono- or disubstituted quinolines | Fe/HCl, KOH (in situ reduction) | 58-100 | organic-chemistry.org |

| 2-Nitrobenzaldehydes | Active Methylene Compounds | Substituted quinolines | Fe/AcOH (in situ reduction) | High | organicreactions.org |

| 2-Aminobenzophenone | 1-Acetyl-4-piperidone | Polycyclic quinoline | Acetic acid, 160°C (Microwave), 5 min | Excellent | nih.gov |

| o-Aminoarylketones | 1,2- and 1,3-cyclohexanediones | Polycyclic quinolines | SiO₂/H₂SO₄ catalyst | High | researchgate.net |

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. sphinxsai.comeurekaselect.com

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been successfully applied to accelerate the classical named reactions for quinoline synthesis. The ability of microwaves to rapidly and uniformly heat the reaction mixture often overcomes the high activation energy barriers associated with these transformations, leading to significant improvements in efficiency. sphinxsai.comeurekaselect.com

For instance, the Gould-Jacobs reaction, which traditionally requires very high temperatures and long reaction times, can be performed much more efficiently under microwave irradiation. nih.govablelab.eu Similarly, microwave-assisted Friedlander and Pfitzinger reactions have been reported to provide quinoline derivatives in high yields with significantly shorter reaction times. researchgate.netnih.gov The Doebner reaction has also been adapted to microwave conditions, offering a green and efficient route to quinoline-4-carboxylic acids. nih.gov

Table 5: Comparison of Classical and Microwave-Assisted Synthesis of Quinoline Analogues

| Reaction | Starting Materials | Classical Conditions | Classical Yield (%) | Microwave Conditions | Microwave Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Reflux, several hours | Low | 250-300°C, 5-10 min | Up to 47 | nih.govablelab.eu |

| Friedlander | 2-Aminobenzophenone, 1-Acetyl-4-piperidone | Several days (unassisted) | Very poor | Acetic acid, 160°C, 5 min | Excellent | nih.gov |

| Pfitzinger | Isatin, 1-(p-tolyl)ethanone | Conventional heating | Not specified | 125°C | Good | researchgate.net |

| Doebner | Aromatic aldehydes, Substituted anilines, Pyruvic acid | 3 hours to overnight | Not specified | 80°C, 3 min | 50-80 | nih.gov |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like quinolones from simple, readily available starting materials in a single step, thereby enhancing atom economy and reducing waste. nih.govacs.org A notable approach involves a three-component, one-pot domino reaction to create functionalized quinolones without the need for a solvent or catalyst. nih.govacs.org This process typically combines a dicarbonyl compound, triethyl orthoformate, and an aniline derivative. acs.org The reaction proceeds through a sequential condensation to form a C=C bond, followed by a nucleophilic aromatic substitution to create a C-N bond, yielding an intermediate enamino diester. nih.govacs.org This intermediate then undergoes an intramolecular Friedel–Crafts reaction to afford the final quinolone structure, with ethanol as the only byproduct. nih.govacs.org

To demonstrate the practical application of this method, sarafloxacin (B1681457) was successfully synthesized by first reacting ethyl 2,4,5-trifluorobenzoylacetate, triethyl orthoformate, and 4-fluoroaniline (B128567) at 130 °C. nih.gov The subsequent addition of piperazine (B1678402) and hydrolysis with sodium hydroxide yielded the target molecule with an 82% yield. nih.gov The main advantages of such protocols are the straightforward experimental procedures, high efficiency in bond formation, and the use of inexpensive starting materials, which makes them attractive for sustainable chemical production. nih.govacs.org

Table 1: Substrate Scope for Three-Component Synthesis of Quinolones Reaction conditions: dicarbonyl compound (1.0 mmol), triethyl orthoformate (1.2 mmol), and arylamine (1.0 mmol) heated at 130 °C for 24 h under solvent- and catalyst-free conditions.

| Dicarbonyl Compound | Arylamine | Product Yield |

| Ethyl benzoylacetate | 4-Fluoroaniline | 85% |

| Ethyl benzoylacetate | 4-Chloroaniline | 82% |

| Ethyl benzoylacetate | 4-Bromoaniline | 80% |

| Ethyl p-tolylylacetate | 4-Fluoroaniline | 88% |

| Ethyl p-tolylylacetate | Aniline | 92% |

| Data sourced from a study on sustainable quinolone synthesis. nih.gov |

Catalytic Methodologies and Catalyst Development

The development of novel catalytic systems has been pivotal in advancing the synthesis of 4-oxo-quinoline-7-carboxylic acid and its analogues. These methodologies offer improvements in reaction rates, yields, and selectivity under milder conditions.

Supported Catalysts (e.g., Magnetic Nanoparticles)

Supported catalysts, particularly those on magnetic nanoparticles, combine the benefits of homogeneous and heterogeneous catalysis. mdpi.comresearchgate.net They offer high catalytic activity due to a large surface area-to-volume ratio and can be easily recovered from the reaction mixture using an external magnet, allowing for recycling and reuse. mdpi.comacs.org

A novel ionically tagged magnetic nanoparticle, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole (B1198619) sulfonic acid chloride, has been designed and successfully used for the one-pot synthesis of 2-aryl-quinoline-4-carboxylic acids. acs.org In this solvent-free approach, various aryl aldehydes, pyruvic acid, and 1-naphthylamine (B1663977) were condensed in the presence of the catalyst. acs.org The desired products were obtained in high yields (84-93%) within short reaction times (12-30 minutes). researchgate.net The catalyst demonstrated excellent reusability over several cycles. acs.org The process involves simple filtration after the addition of hot ethanol to dissolve the product, followed by magnetic separation of the catalyst. acs.org

Lewis Acid Catalysis (e.g., Indium(III) Chloride, Trimethylchlorosilane)

Lewis acids are effective catalysts for various organic transformations, including the synthesis of quinoline derivatives. organic-chemistry.org Indium(III) chloride (InCl₃) has been employed as a catalyst for the synthesis of quinoline-4-carboxylic acid derivatives via the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines. researchgate.net This reaction is conducted in acetonitrile (B52724) under microwave irradiation. researchgate.net

Similarly, trimethylchlorosilane has been shown to be an effective catalyst for the one-pot synthesis of quinoline-4-carboxylates, achieving yields of up to 82% at 80°C. researchgate.net Another example is the use of boron trifluoride etherate (BF₃·THF) in a three-component Doebner reaction of anilines, aldehydes, and pyruvic acid to produce quinoline-4-carboxylic acids. nih.gov This method is particularly effective for anilines bearing electron-withdrawing groups, which typically give low yields in conventional Doebner reactions. nih.gov

Table 2: Comparison of Lewis Acid Catalysts in Quinolone Synthesis

| Catalyst | Reactants | Conditions | Yield |

| Indium(III) Chloride (InCl₃) | 2-Methoxy acrylates, N-arylbenzaldimines | Acetonitrile, Microwave | Good |

| Trimethylchlorosilane | Anilines, Aldehydes, Pyruvic Acid | 80°C | up to 82% researchgate.net |

| Boron Trifluoride Etherate (BF₃·THF) | 6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | MeCN, 65°C, 24h | 82% nih.gov |

| Data compiled from various studies on quinoline synthesis. researchgate.netresearchgate.netnih.gov |

Base-Catalyzed Approaches (e.g., Potassium Hydroxide)

Base-catalyzed reactions provide a classic and effective route to quinoline carboxylic acids. The Pfitzinger reaction, for instance, utilizes a base to condense isatin or its derivatives with carbonyl compounds. researchgate.netnih.gov Gupta and co-workers reported a high-yielding synthesis of novel quinoline-4-carboxylic acid derivatives through the condensation of isatin with various allylic and aromatic ketones. researchgate.net The reaction was catalyzed by a catalytic amount of potassium hydroxide (KOH) in ethanol under reflux conditions for three hours. researchgate.net This approach is valued for its operational simplicity and effectiveness in generating the quinoline scaffold. researchgate.net

Isopolyoxomolybdate Catalysis

Giant-ball nanoporous isopolyoxomolybdates have emerged as highly efficient and recyclable catalysts for quinolone synthesis. jmcs.org.mx A Keplerate-type catalyst, {Mo₁₃₂}, has been used for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various piperazine derivatives. jmcs.org.mx The reaction proceeds smoothly in refluxing water, which acts as a green solvent. jmcs.org.mx The catalyst is believed to enhance the electrophilic character of the substrates, facilitating the reaction. jmcs.org.mx This method provides high yields of the desired fluoroquinolone products in short reaction times, and the catalyst can be easily separated from the product, which precipitates upon cooling. jmcs.org.mx

Table 3: Synthesis of Fluoroquinolone Derivatives using {Mo₁₃₂} Catalyst Reaction conditions: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 mmol), amine (1.5 mmol), {Mo₁₃₂} catalyst, in refluxing water.

| Amine | Product | Time (h) | Yield (%) |

| N-Ethylpiperazine | 3ay | 3 | 98 jmcs.org.mx |

| Piperazine | 3ax | 3.5 | 96 jmcs.org.mx |

| N-Methylpiperazine | 3aw | 3 | 97 jmcs.org.mx |

| Data from a study on isopolyoxomolybdate catalysis. jmcs.org.mx |

Solvent-Free and Environmentally Conscious Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign synthetic routes for quinolones. nih.gov These methods aim to reduce or eliminate the use of hazardous substances by employing solvent-free conditions or green solvents like water. nih.govacs.org

As previously mentioned, a three-component domino reaction for quinolone synthesis can be performed under solvent- and catalyst-free conditions at 130 °C, producing only ethanol as a byproduct. nih.govacs.org This approach significantly reduces waste and simplifies product purification. nih.gov Another green strategy involves the use of a recyclable magnetic nanoparticle catalyst (Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride) for the one-pot synthesis of 2-aryl-quinoline-4-carboxylic acids, also under solvent-free conditions. acs.org The use of water as a reaction medium, as seen in the isopolyoxomolybdate-catalyzed synthesis of fluoroquinolones, is another key environmentally conscious approach that avoids volatile organic solvents. jmcs.org.mx These methods are not only more sustainable but are also often more efficient, offering high yields and simple work-up procedures. nih.govacs.orgjmcs.org.mx

Strategies for Derivatization of the 4-oxo-4aH-quinoline Scaffold

The derivatization of the 4-oxo-4aH-quinoline core is achieved through a variety of chemical transformations that target the carboxylic acid group, peripheral ring positions, or use the existing framework to construct more complex fused systems.

The carboxylic acid group at the C-7 position (or C-3 in many common analogues) is a prime target for modification, with esterification being a fundamental first step for enhancing solubility or for creating intermediates for further reactions.

Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, are employed. However, for certain substituted quinoline analogues, these conditions can result in low yields. nih.gov An alternative and often more effective method involves the generation of a carboxylate salt, followed by reaction with an alkyl halide. nih.gov For instance, the cesium salt of the carboxylic acid, formed using cesium carbonate, readily reacts with iodomethane (B122720) in a solvent like dimethylformamide (DMF) to yield the corresponding methyl ester. nih.gov Another approach involves the hydrolysis of a precursor ester, such as an ethyl ester, using a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. chemicalbook.com

Table 1: Selected Esterification and Hydrolysis Methods for 4-oxo-quinoline Carboxylic Acids

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-oxo-quinoline carboxylic acid analogue | MeI, Cs₂CO₃, DMF, room temp. | Corresponding methyl ester | nih.gov |

| Ethyl 4-hydroxyquinoline-3-carboxylate | 2N NaOH, reflux; then 2N HCl | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | chemicalbook.com |

The carboxylic acid function is readily converted into amides, hydrazides, and hydrazones, which are key functional groups in many biologically active molecules.

Amidation: Amide formation is typically achieved by first activating the carboxylic acid. A common method is the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. researchgate.net The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. google.com Modern peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC), provide a milder and more direct route for coupling carboxylic acids with amines or hydrazones. mdpi.com

Hydrazide and Hydrazone Formation: Hydrazides are synthesized by reacting a quinoline carboxylic acid ester with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in a suitable solvent like ethanol. mdpi.comresearchgate.net This reaction, known as hydrazinolysis, is often efficient and proceeds under mild conditions. osti.gov The resulting hydrazide is a versatile intermediate that can be further reacted with various aldehydes or ketones to form hydrazones. nih.gov For example, a new series of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones was synthesized by reacting the parent hydrazide with substituted aromatic aldehydes. nih.gov

Table 2: Synthesis of Amides, Hydrazides, and Hydrazones from 4-oxo-quinoline Carboxylic Acid Derivatives

| Precursor | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Quinoline carboxylic acid | Oxalyl chloride; then R₁R₂NH | Amide | researchgate.net |

| Quinoline hydrazone and carboxylic acid | EDC, DMF, Et₃N, room temp. | Hydrazide-hydrazone | mdpi.com |

| 3-Carboethoxy-4-oxo-1H-quinolone | Hydrazine monohydrate | Hydrazide | researchgate.net |

Modification of the quinoline ring itself, beyond the carboxylic acid group, allows for extensive diversification of the scaffold. Key positions for functionalization include C-2 and C-7.

C-2 Position: The C-2 position of the quinoline ring is often activated towards functionalization by forming the corresponding quinoline N-oxide. chemrxiv.orgnih.gov This strategy facilitates metal-catalyzed C-H activation. For example, palladium catalysts can direct the arylation of quinoline N-oxides at the C-2 position. nih.gov Similarly, copper-catalyzed reactions have been used for the direct sulfoximination of quinoline-N-oxides at C-2. nih.gov

C-7 Position: Functionalization at the C-7 position (or other positions on the benzo-fused portion of the ring) often involves nucleophilic aromatic substitution (SNAᵣ) on precursors containing a suitable leaving group, such as a fluorine atom. This is a hallmark of the synthesis of many fluoroquinolone compounds, where the C-7 fluoro group is displaced by various amine nucleophiles (e.g., piperazine derivatives). google.com Alternatively, functional groups can be introduced by starting with a substituted aniline in a classic quinoline synthesis, such as the Doebner or Pfitzinger reactions. nih.govnih.gov

Table 3: Examples of Functionalization at C-2 and C-7 Positions

| Position | Strategy | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| C-2 | C-H Heteroarylation (via N-oxide) | N-benzylindole, Pd(OAc)₂, Ag₂CO₃ | C-2 Indolyl quinoline | nih.gov |

| C-2 | C-H Sulfoximination (via N-oxide) | S-Methyl-S-phenylsulfoximine, CuBr, Toluene, 50 °C | C-2 Sulfoximinyl quinoline | nih.gov |

The 4-oxo-4aH-quinoline scaffold serves as a building block for the synthesis of more complex, fused polycyclic heterocyclic systems. nih.gov These reactions typically involve the intramolecular cyclization of a suitably derivatized quinoline.

A common strategy involves introducing reactive functional groups at adjacent positions on the quinoline ring, which can then be cyclized to form a new ring. For example, 2-chloroquinoline-3-carbonitriles can react with hydrazine hydrate to form an intermediate which, upon diazotization and reaction with sodium azide, yields a 2,4-diazidoquinoline-3-carbonitrile. researchgate.net This intermediate is a precursor for fused hexaazaacephenanthrylene ring systems. researchgate.net In another example, thieno[3,2-c]quinoline derivatives were synthesized via a key tandem nucleophilic aromatic substitution/cyclization reaction. udayton.edu The synthesis of thiazole-fused quinazolinones has also been reported, starting from amino-substituted quinazolinones which are then elaborated to form the fused thiazole ring. mdpi.com These methods allow for the creation of diverse tetracyclic and other polycyclic systems based on the quinoline core. nih.govresearchgate.net

Table 4: Examples of Fused Heterocyclic System Formation

| Quinoline Precursor | Key Reaction | Fused System Formed | Reference |

|---|---|---|---|

| 4-Alkylamino-2-chloroquinoline-3-carbonitriles | Reaction with hydrazine, then diazotization | Pyrazolo[3,4-b]quinoline, then conversion to a new heterocyclic system | researchgate.net |

| Substituted Aniline | Tandem SNAr / Cyclization | Thieno[3,2-c]quinoline | udayton.edu |

| 6- or 7-amino-3-benzylquinazolin-4(3H)-one | Reaction with Appel salt, cyclization | Thiazolo[4,5-g] or [5,4-g]quinazolin-8-one | mdpi.com |

Molecular and Biochemical Investigations of 4 Oxo 4ah Quinoline 7 Carboxylic Acid and Analogues

Mechanistic Studies of Biological Activity

The 4-oxo-4aH-quinoline-7-carboxylic acid scaffold is a core structural motif in a class of synthetic antibacterial agents known as quinolones. The biological activity of these compounds is primarily attributed to their ability to inhibit specific enzymes essential for microbial survival and proliferation. Furthermore, investigations have extended to the effects of this chemical class on various mammalian enzymes, revealing a broader spectrum of potential biochemical interactions. This section details the mechanistic studies of this compound and its analogues concerning their enzyme inhibition profiles.

Enzyme Inhibition Profiles

The primary mechanism of action for many quinolone derivatives is the inhibition of DNA gyrase, a critical enzyme in bacterial DNA replication. However, the versatility of the quinolone scaffold has prompted research into its inhibitory effects on other enzymes, including dihydrofolate reductase, aldosterone (B195564) synthase, aromatase, and TNF-α converting enzyme (TACE).

The 4-quinolone-3-carboxylic acid framework is a well-established pharmacophore for the inhibition of bacterial DNA gyrase, a type II topoisomerase. nih.gov This enzyme is crucial for introducing negative supercoils into DNA, a process necessary for DNA replication and transcription. nih.gov Quinolones act by stabilizing the complex between DNA gyrase and DNA, which leads to double-stranded breaks in the bacterial chromosome and ultimately cell death. nih.gov

While direct studies on the inhibitory activity of this compound against DNA gyrase are not extensively detailed in the available literature, the activity of its analogues provides significant insight. The antibacterial potency of quinolones is highly dependent on the substituents at various positions of the quinoline (B57606) ring. For instance, research on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides has shown that substitutions at the 7-position can significantly influence inhibitory activity against the GyrB subunit of DNA gyrase. nih.gov Specifically, the introduction of electron-withdrawing groups at the 7-position was found to be favorable for GyrB inhibition. nih.gov

In another study, novel 1-(2-fluorovinyl)-7-substituted-4-quinolone-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity and DNA gyrase inhibition. The results indicated that these conformationally restricted analogues of fleroxacin (B1672770) exhibited potent in vitro antibacterial activity, with one of the Z-isomers showing DNA gyrase inhibition comparable to the parent compound. nih.gov These findings underscore the importance of the 4-quinolone-3-carboxylic acid core and the influence of the 7-position substituent in the interaction with DNA gyrase.

Table 1: DNA Gyrase B Inhibition by Analogue f1

| Compound | Target Enzyme | IC50 (µM) |

| f1 (AG-690/11765367) | S. aureus GyrB | 1.21 |

Data sourced from a study on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. nih.gov

Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell death, and is a validated target for both anticancer and antimicrobial therapies. wikipedia.org While the quinazoline (B50416) scaffold has been explored for DHFR inhibition, with some analogues showing potent activity, there is a lack of specific research data on the inhibitory effects of this compound or its direct analogues on dihydrofolate reductase. nih.gov

Aldosterone synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone, a mineralocorticoid hormone that plays a central role in regulating blood pressure and electrolyte balance. nih.gov Inhibitors of aldosterone synthase are being investigated as potential treatments for hypertension and other cardiovascular diseases. nih.gov Currently, there is no available scientific literature detailing the inhibitory activity of this compound or its analogues against aldosterone synthase.

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens. It is a significant therapeutic target for the treatment of hormone-dependent breast cancer. nih.gov Aromatase inhibitors are an established class of drugs in oncology. However, there is no published research available that investigates the potential of this compound or its related compounds as aromatase inhibitors.

Tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE), also known as ADAM17, is a metalloproteinase responsible for cleaving the precursor of TNF-α to its soluble, active form. TNF-α is a pro-inflammatory cytokine, and its overproduction is implicated in various inflammatory diseases.

Interestingly, some quinolone antibiotics have been found to modulate inflammatory responses. A study on the broad-spectrum quinolone antibiotic, sitafloxacin, demonstrated that it could suppress TNF-α production in lipopolysaccharide-stimulated THP-1 cells. nih.gov The mechanism for this was, in part, attributed to the suppression of TACE phosphorylation and activity, which in turn inhibited the release of TNF-α from the cells. nih.gov This finding suggests that the quinolone scaffold may have the potential to interact with TACE. However, direct studies on the TACE inhibitory activity of this compound itself have not been reported.

Human Non-Pancreatic Secretory Phospholipase A2 (hnps-PLA2) Inhibition

Research into the inhibitory effects of quinoline derivatives on human non-pancreatic secretory phospholipase A2 (hnps-PLA2) has identified promising candidates among related structural classes. While direct inhibitory data for this compound is not extensively documented, studies on analogous compounds provide valuable insights.

A series of quinoline-4-methyl esters have been synthesized and evaluated as competitive inhibitors of hnps-PLA2. nih.gov Among the tested compounds, several displayed significant inhibitory activity. The most potent of these, methyl 6-methoxy-2-phenethylquinoline-4-carboxylate, exhibited an IC50 value of 1.5 μM. nih.gov Molecular docking studies suggest that these compounds bind to the active site of the enzyme. nih.gov This indicates that the quinoline core can serve as a foundational structure for the development of novel hnps-PLA2 inhibitors.

| Compound Name | Target Enzyme | IC50 (µM) |

| methyl 6-methoxy-2-phenethylquinoline-4-carboxylate | hnps-PLA2 | 1.5 |

Cyclooxygenase (COX-1/COX-2) Inhibition

The anti-inflammatory potential of quinoline derivatives has been explored through their inhibition of cyclooxygenase (COX) enzymes. A study focused on 4-carboxyl quinoline derivatives identified a potent and highly selective COX-2 inhibitor. researchgate.net The compound, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, demonstrated a COX-2 IC50 of 0.043 µM, which was more potent than the reference drug celecoxib (B62257) (COX-2 IC50 = 0.060 µM). researchgate.net This compound also showed a high selectivity index of over 513. researchgate.net

Molecular modeling suggested that the methylsulfonylphenyl group at the C-2 position of the quinoline ring fits into the secondary pocket of the COX-2 active site, interacting with key amino acid residues. researchgate.net The carboxyl group at the C-4 position was also found to interact with Arg120. researchgate.net The study highlighted that lipophilic substituents on the C-7 and C-8 positions of the quinoline ring are crucial for potent COX-2 inhibitory activity. researchgate.net

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |

| 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | COX-2 | 0.043 | >513 |

| Celecoxib (Reference) | COX-2 | 0.060 | 405 |

Isocitrate Lyase Inhibition

Isocitrate lyase (ICL) is a critical enzyme for the survival of Mycobacterium tuberculosis in its latent stage, making it an attractive target for novel anti-tuberculosis agents. nih.govmdpi.com Research into quinoline-based inhibitors has revealed a highly potent fluoroquinolone derivative. The compound, 1-cyclopropyl-7-[3,5-dimethyl-4-(3-nitropropanoyl)piperazin-1-yl]-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which incorporates a 3-nitropropionyl group, demonstrated an exceptionally low IC50 value of 0.10 ± 0.01 μM against isocitrate lyase. nih.gov This potent inhibition highlights the potential of the quinoline scaffold in designing effective anti-mycobacterial agents targeting ICL.

| Compound Name | Target Enzyme | IC50 (µM) |

| 1-cyclopropyl-7-[3,5-dimethyl-4-(3-nitropropanoyl)piperazin-1-yl]-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Isocitrate Lyase | 0.10 ± 0.01 |

Telomerase Inhibition

Telomerase is a key enzyme in cancer cell immortalization, and its inhibition is a promising strategy for cancer therapy. nih.gov While specific data on this compound is limited, the broader class of quinoline and related heterocyclic derivatives has been investigated as telomerase inhibitors.

One study identified 2,3,7-trichloro-5-nitroquinoxaline, a structurally related heterocyclic compound, as a potent telomerase inhibitor with an IC50 of approximately 1.4 μM. nih.gov This compound was found to be a mixed-type non-competitive inhibitor. nih.gov Furthermore, molecular modeling studies have been conducted to design novel quinoline-based telomerase inhibitors, suggesting the potential of this scaffold in targeting the enzyme. nih.gov Another study identified sanguinarine (B192314) chloride as a potent inhibitor of telomerase expression and activity with an IC50 of 1.21 μM in HTC75 tumor cells. mdpi.com While not a direct quinoline derivative, these findings support the exploration of quinoline-based structures for telomerase inhibition.

| Compound Name | Target Enzyme | IC50 (µM) |

| 2,3,7-trichloro-5-nitroquinoxaline | Telomerase | ~1.4 |

| Sanguinarine chloride | Telomerase | 1.21 |

Dengue Virus NS-3 Helicase Inhibition

A computational study focused on designing quinoline derivatives as inhibitors of the Dengue virus type 2 (DENV2) NS2B-NS3 protease. atlantis-press.comresearchgate.net This study used QSAR modeling and molecular docking to predict the inhibitory activity of new quinoline-based compounds. Although this study targets the protease domain of NS3 and not the helicase domain, it underscores the potential of the quinoline scaffold to interact with the NS3 protein. Another study identified pyrazole-3-carboxylic acid derivatives as novel DENV NS2B-NS3 protease inhibitors with EC50 values down to 2.2 μM in biochemical assays and 4.1 μM in antiviral assays against DENV-2. nih.govresearchgate.net While these are not quinoline derivatives, they highlight the potential of carboxylic acid-containing heterocycles as dengue virus inhibitors. Further research is needed to specifically evaluate this compound and its analogues for their ability to inhibit the NS3 helicase.

Receptor Binding and Modulation Studies

Tachykinin Receptor 3 Antagonism

Tachykinin receptor 3 (NK3R) antagonists are being investigated for various therapeutic applications. While specific antagonism data for this compound is not available, a European patent describes a series of quinoline-4-carboxamide derivatives as potent NK3 and NK2 receptor antagonists. The most potent compounds from this series exhibited IC50 values in the range of 0.1-1000 nM for NK3 receptor binding. nih.gov This demonstrates that the quinoline-4-carboxylic acid scaffold can be effectively modified to produce high-affinity ligands for the NK3 receptor. Further investigation is warranted to determine if the carboxylic acid moiety itself, as present in this compound, can also confer potent antagonism at this receptor.

| Compound Class | Target Receptor | IC50 Range (nM) |

| Quinoline-4-carboxamide derivatives | Tachykinin NK3 | 0.1 - 1000 |

5-HT3 Receptor Antagonism

Derivatives of quinolinecarboxylic acid have been extensively investigated as antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a key target in managing conditions like chemotherapy-induced nausea and irritable bowel syndrome. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies have revealed critical features for potent antagonism. Molecular modeling suggests that the planarity of the molecule is important; for instance, in 4-hydroxy-3-quinolinecarboxylic acid derivatives, the 3-carbonyl moiety is nearly coplanar with the aromatic ring, which is a favorable conformation. nih.gov In contrast, a 30-degree deviation from this planarity, as seen in some 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid derivatives, can alter the binding mode. nih.gov

A 4-hydroxy substitution on the quinoline ring generally enhances the affinity for 5-HT3 receptors. nih.gov For example, endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-hydroxy-3-quinolinecarboxamide (6f) demonstrated exceptionally potent activity in the Bezold-Jarisch (B-J) reflex test, a common assay for 5-HT3 antagonism. nih.gov While some 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives show very high binding affinity (Ki values as low as 0.48 nM), this does not always translate to potent in vivo activity in the B-J reflex test when compared to reference compounds like ondansetron (B39145) and granisetron. nih.gov

Further research into quinolinecarboxylic acid amides with a quinuclidine (B89598) moiety identified derivatives with high affinity and selectivity for the 5-HT3 receptor over 5-HT4 and D2 receptors. researchgate.net These studies suggest an optimal distance between the nitrogen atoms of the quinoline and the azabicyclic systems for effective receptor binding. researchgate.net Certain 1-substituted 2-oxoquinoline-4-carboxylates, while less potent in the B-J reflex test, showed significant efficacy in models of stress-induced defecation, indicating a potential for selective action on 5-HT3 receptors within the gastrointestinal system. nih.gov

Table 1: 5-HT3 Receptor Antagonist Activity of Selected Quinoline Derivatives

| Compound | Receptor Affinity (Ki, nM) | In Vivo Potency (ED50, mg/kg, i.v.) | Reference |

|---|---|---|---|

| Derivative 7d (a 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide) | 0.48 | Less potent than reference compounds | nih.gov |

| Ondansetron (Reference) | 7.6 | 0.0021 (B-J reflex test) | nih.gov |

| Granisetron (Reference) | 2.1 | 0.0003 (B-J reflex test) | nih.gov |

| Compound 6f (endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-hydroxy-3-quinolinecarboxamide) | 1.5 | 0.0001 (B-J reflex test) | nih.govnih.gov |

| Compound 5 (a 2-quinolinecarboxylic acid amide) | 9.9 | 0.0105 - 0.0215 (B-J reflex test) | researchgate.net |

| Compound 10e (endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1-isobutyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate) | - | 0.013 (p.o., stress-induced defecation) | nih.gov |

Cannabinoid Receptor (CB2) Agonism and Selectivity

The cannabinoid receptor 2 (CB2) is a promising therapeutic target due to its role in inflammatory and pain processes, without the psychoactive effects associated with the CB1 receptor. acs.orgucl.ac.be A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been synthesized and identified as a new class of potent and selective CB2 receptor agonists. ucl.ac.be Key structural features for these compounds include an aliphatic or aromatic carboxamide group at position 3 and an alkyl or benzyl (B1604629) group at position 1. ucl.ac.be

SAR studies have led to the optimization of these structures, resulting in compounds with high binding affinity for the human CB2 receptor (hCB2) and significant selectivity over the CB1 receptor. nih.govnih.gov For example, structural modifications of 7-oxo- nih.govnih.govoxazino[2,3,4-ij]quinoline-6-carboxamide derivatives led to the identification of several potent and selective agonists, with some compounds showing CB2 affinity (Ki) in the low nanomolar range and selectivity ratios (SI = Ki CB1/Ki CB2) exceeding 1000. nih.govresearchgate.net The introduction of a chiral center also influences activity, with (R)-enantiomers often exhibiting greater affinity for the CB2 receptor than their (S)-counterparts. nih.govresearchgate.net

Functional assays, such as the [35S]-GTPγS binding assay, confirm that these compounds act as agonists, stimulating G-protein coupling upon binding to the CB2 receptor. ucl.ac.be The development of these selective CB2 agonists from the quinoline scaffold represents a significant step toward creating therapeutics for inflammatory and neuropathic pain. nih.govrsc.org

Table 2: CB2 Receptor Affinity and Selectivity of Quinolone Analogues

| Compound Class/Derivative | hCB2 Affinity (Ki, nM) | Selectivity Index (SI) vs. hCB1 | Functional Activity | Reference |

|---|---|---|---|---|

| 4-oxo-1,4-dihydroquinoline-3-carboxamides | Varies | Selective for CB2 | Agonist | ucl.ac.be |

| Compound 2 (a 1,8-naphthyridine (B1210474) derivative) | High | High | Agonist | nih.gov |

| Compound 21 (an oxazino-quinoline-carboxamide) | 0.81 | 383 | Agonist | nih.gov |

| Compound 56 (an oxazino-quinoline-carboxamide) | 8.12 | >1231 | Agonist | nih.gov |

| (R)-58 (an oxazino-quinoline-carboxamide) | 9.24 | >1082 | Agonist | nih.gov |

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key regulator of genes involved in cell proliferation and survival, making it a significant target for cancer therapy. nih.govnih.gov Research has identified certain 4-oxo-quinoline-3-carboxylic acid derivatives as inhibitors of the STAT3 signaling pathway. A high-throughput screening campaign identified 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester as a potential STAT3 pathway inhibitor. nih.gov

Optimization of this initial hit led to the development of more potent analogues. For instance, the 7-cyano analogue of the parent compound was found to inhibit the critical phosphorylation of STAT3 at tyrosine 705 (STAT3-Y705) with an EC50 of 170 nM. nih.gov This inhibition of phosphorylation is a key mechanism, as it prevents STAT3 dimerization, nuclear translocation, and subsequent transcriptional activation of target genes. nih.gov This compound also demonstrated the ability to inhibit cytokine-induced activation of Janus kinase (JAK), an upstream activator of STAT3, but did not affect STAT5 phosphorylation activated by BCR-ABL, indicating a degree of selectivity in its action. nih.gov

Other studies on novel quinazoline-based compounds, which share structural similarities, have shown that these molecules can selectively inhibit the phosphorylation-dependent activation of STAT3 without affecting the related STAT1 protein. nih.govresearchgate.net This selective inhibition leads to reduced expression of STAT3 target proteins like c-myc and cyclin D1, ultimately slowing DNA replication and inducing apoptosis in cancer cells. nih.govnih.gov The development of quinoline-based STAT3 inhibitors, such as compound 9b from one study, represents a promising avenue for creating new antitumor agents. benthamscience.com

DNA Interaction and Binding Studies

Quinoline derivatives have been shown to interact with DNA, a mechanism that can contribute to their biological activities, including antimicrobial and anticancer effects. Studies have explored the nature of these interactions, revealing that some quinoline-based compounds can bind to DNA through various modes.

One common mode of interaction is intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. biorxiv.org This has been observed with certain quinoline-based compounds that were found to intercalate into DNA that is already bound by an enzyme, thereby altering the enzyme's interaction with its DNA substrate. biorxiv.org

Another identified mechanism is minor groove binding. researchgate.netingentaconnect.com In silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives with a DNA dodecanucleotide sequence showed that the compounds bind to the A/T minor groove region of the B-DNA duplex. researchgate.netingentaconnect.com This binding is stabilized by hydrogen bonds between the compound and the nucleic acid bases. researchgate.net For example, the carbonyl group at the 2nd position of the quinoline ring can act as a hydrogen bond donor/acceptor for adenine (B156593) and guanine (B1146940) base pairs. ingentaconnect.com

The strength of these interactions can be quantified by the binding constant (Kb). For instance, studies on novel heterocyclic substituted quinoline Schiff bases reported Kb values in the range of 2.3 x 10³ M⁻¹ to 2.5 x 10⁴ M⁻¹, indicating a moderate binding affinity. researchgate.net Such interactions can lead to functional consequences, including the stabilization of G-quadruplex (G4) DNA structures, which are enriched in oncogene promoters, leading to replication stress and the activation of DNA damage checkpoints in cancer cells. nih.gov

Biological Spectrum Assessment (in vitro)

Antimicrobial Activity

Quinolone and its derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity. rdd.edu.iqbiointerfaceresearch.com Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. researchgate.net Numerous studies have synthesized and evaluated novel 4-oxo-quinoline-3-carboxylic acid derivatives to enhance their potency and overcome emerging bacterial resistance. nih.govnih.gov

Activity against Gram-Positive Organisms

Derivatives of this compound have demonstrated significant in vitro activity against a range of Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus and Bacillus subtilis. rdd.edu.iqnih.govnih.gov Many newly synthesized compounds show inhibitory effects that are comparable or superior to established antibiotics. nih.gov

In particular, research has focused on developing quinolines effective against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, a series of 4H-4-oxoquinolizine derivatives, which are structurally related, exhibited better activity against Gram-positive bacteria than ciprofloxacin (B1669076) and maintained good susceptibility against ciprofloxacin- and methicillin-resistant S. aureus. nih.gov Similarly, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were found to be highly active against Staphylococcus aureus. nih.gov

The antimicrobial efficacy is often assessed by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in disc diffusion assays. rdd.edu.iqnih.gov Studies have shown that modifications at various positions of the quinoline ring can significantly impact antibacterial potency. For example, the introduction of specific pyrrolidine (B122466) substituents at the 7-position can yield compounds with highly potent activity against Gram-positive strains. patsnap.com Some quinoline derivatives have also been investigated as efflux pump inhibitors, which can restore the efficacy of other antibiotics against resistant S. aureus strains. mdpi.com

Table 3: In Vitro Activity of Quinolone Derivatives Against Gram-Positive Bacteria

| Compound/Derivative Class | Organism | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Quinolone derivative C | Staphylococcus aureus | Zone of Inhibition | 42 mm (250 µg/mL), 47 mm (500 µg/mL) | rdd.edu.iq |

| Quinolone derivative A | Streptococcus pyogenes | Zone of Inhibition | 45 mm (250 µg/mL), 47 mm (500 µg/mL) | rdd.edu.iq |

| Compound 1 (Ciprofloxacin derivative) | MRSA ATCC33591 | MIC | 8 µg/mL | nih.gov |

| Compound 3 | MRSA | MIC | 1.5 µg/mL | nih.gov |

| Compound 32 (Triazole-quinolone hybrid) | MRSA | MIC | 0.5 µg/mL | nih.gov |

| 4H-4-oxoquinolizine derivatives | Ciprofloxacin-resistant S. aureus | Susceptibility | Good | nih.gov |

| Compound 3ss (cis-3-amino-4-methylpiperidine analogue) | S. aureus NCTC 10649M | ED50 (in vivo) | 0.8 mg/kg (oral) | nih.gov |

| 1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid (22) | Staphylococcus aureus | In vitro activity | Most active in series | nih.gov |

| Quinoline derivatives Q1 and Q2 | Bacillus subtilis | Zone of Inhibition | Effective inhibition observed | nih.gov |

Activity against Gram-Negative Organisms

Quinolone-carboxylic acid derivatives are noted for their potent antibacterial action against enteric gram-negative bacteria. nih.gov Newer quinolones also demonstrate activity against Pseudomonas aeruginosa. nih.gov The antibacterial efficacy of these compounds is largely attributed to their strong inhibitory activity against bacterial DNA gyrase, leading to excellent bactericidal effects. nih.gov The in vivo antibacterial activity of these agents is a reflection of both their in vitro potency and their bioavailability. nih.gov

The structure of quinoline derivatives plays a crucial role in their activity. For instance, variations at the C-8 position of the quinolone ring system influence the activity, with a fluorine substituent generally imparting greater potency against Gram-negative organisms than chlorine, hydrogen, amino, or nitro groups. nih.gov A study of optically active quinoline carboxylic acid derivatives with pyrrolidine substituents at the 7-position showed potent antibacterial activity against a wide range of bacteria, including quinolone-resistant strains. patsnap.com

A series of novel quinoline derivatives were synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov One particular hybrid compound, 5d , which couples a quinolone fragment with a quinoline core, demonstrated a significant effect against most of the tested Gram-positive and Gram-negative strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL. nih.gov This was a marked improvement over the lead compound. nih.gov Molecular docking studies suggest that compound 5d may target both bacterial LptA and Topoisomerase IV proteins, which would explain its broad-spectrum antibacterial effect. nih.gov

In another study, newly synthesized quinoline derivatives showed promising antibacterial effects against two Gram-negative bacteria, Escherichia coli and Klebsiella pneumoniae. rdd.edu.iq Specifically, compound C showed the best activity against E. coli, with zones of inhibition of 30 mm and 33 mm at concentrations of 250 and 500 μg/ml, respectively. rdd.edu.iq Compound D was most effective against K. pneumoniae, with inhibition zones of 41 mm and 43 mm at the same concentrations. rdd.edu.iq

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| 5d | Gram-negative strains | 0.125 - 8 | nih.gov |

| Compound C | Escherichia coli | Zone of inhibition: 30-33 mm | rdd.edu.iq |

| Compound D | Klebsiella pneumoniae | Zone of inhibition: 41-43 mm | rdd.edu.iq |

Antifungal Efficacy

Derivatives of quinoline have been investigated for their antifungal properties. For instance, a series of quinolinequinones were evaluated for their in vitro antifungal activity against three different strains of Candida fungi: C. albicans, C. parapsilosis, and C. tropicalis. mdpi.com Two of the tested quinolinequinones, QQ7 and QQ8 , were found to be as effective as the reference drug Clotrimazole against Candida albicans. mdpi.com These same two compounds also showed potential inhibitory activity against Candida tropicalis. mdpi.com

The broader class of quinolone derivatives has also been explored for various pharmacological effects, including antifungal activity. rdd.edu.iq

| Compound | Target Organism | Activity | Reference |

| QQ7 | Candida albicans | As effective as Clotrimazole | mdpi.com |

| QQ8 | Candida albicans | As effective as Clotrimazole | mdpi.com |

| QQ7 | Candida tropicalis | Potential inhibitory activity | mdpi.com |

| QQ8 | Candida tropicalis | Potential inhibitory activity | mdpi.com |

Antimycobacterial Activity

The quinoline scaffold is a promising lead for the development of new drugs against Mycobacterium tuberculosis. austinpublishinggroup.com Fluoroquinolones, a class of synthetic quinolone derivatives, have broad-spectrum anti-mycobacterial activity and are used as second-line drugs for the treatment of multidrug-resistant tuberculosis (MDR-TB). austinpublishinggroup.comtandfonline.com These compounds target Mycobacterium DNA gyrase. tandfonline.comnih.gov

Several novel series of quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their antimycobacterial activity. In one study, 7-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-nitro-4-oxo-4H- researchgate.netnih.govthiazeto[3,2-a]quinoline-3-carboxylic acid (11l ) was the most active compound in vitro, with Minimum Inhibitory Concentrations (MICs) of 0.09 µM and <0.09 µM against M. tuberculosis H37Rv (MTB) and MDR-TB, respectively. nih.gov This compound was found to be 4 times more potent than isoniazid (B1672263) against MTB and over 506 times more potent against MDR-TB. nih.gov In an in vivo model, compound 11l reduced the bacterial load in lung and spleen tissues. nih.gov

Another study focused on 2-arylquinoline 4-carboxylic acid (QCA) analogs. nih.gov Two derivatives, 7i and 7m , were identified as potent inhibitors of M. tuberculosis. nih.gov These compounds were shown to inhibit M. tuberculosis DNA gyrase. nih.govnih.gov Specifically, QCA 7m inhibited the enzyme at a concentration of 1.0 µM. nih.gov

Furthermore, a series of styrylquinolines and quinolineamides based on the 8-hydroxyquinoline (B1678124) moiety were investigated as potential antimycobacterial agents. researchgate.net The derivative 2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid was found to have activity comparable to standard drugs against the M. avium complex. researchgate.net

| Compound | Target Organism | Activity (MIC) | Reference |

| 11l | M. tuberculosis H37Rv | 0.09 µM | nih.gov |

| 11l | Multidrug-resistant M. tuberculosis | <0.09 µM | nih.gov |

| 7m | M. tuberculosis DNA gyrase | 1.0 µM (inhibition) | nih.gov |

| 2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid | M. avium complex | Comparable to standard drugs | researchgate.net |

Antimalarial Efficacy Evaluation

Quinolines have a long history in the treatment of malaria, starting with quinine. nih.gov Synthetic quinoline derivatives, such as chloroquine, have been pivotal in antimalarial therapy. austinpublishinggroup.com Research continues to explore new quinoline-based compounds with antiplasmodial activity.

A series of quinoline-4-carboxamides were identified from a phenotypic screen against the blood stage of Plasmodium falciparum. researchgate.netlshtm.ac.uk While the initial hit compound had moderate potency, optimization led to molecules with low nanomolar in vitro potency. researchgate.netlshtm.ac.uk Several of these optimized compounds demonstrated excellent oral efficacy in a P. berghei malaria mouse model, with ED90 values below 1 mg/kg when administered orally for four days. researchgate.net

In another study, the antimalarial activity of 7-methoxy quinolones with various substituents at the 3-position was evaluated. nih.gov The carboxyl ester derivative 7 showed the best antimalarial potency, with an EC50 of approximately 0.25 μM against both the K1 (chloroquine-resistant) and 3D7 (chloroquine-sensitive) strains of P. falciparum. nih.gov Replacing the 3-carboxyl ester group with a 3-carboxylic acid or a 3-carboxylic amide group resulted in a loss of activity. nih.gov The 4-keto moiety was also found to be important for activity, as its replacement with a 4-methoxy group led to a decrease in potency. nih.gov

| Compound/Series | Target Organism | Activity | Reference |

| Optimized quinoline-4-carboxamides | P. berghei (in vivo) | ED90 < 1 mg/kg | researchgate.net |

| 7 (7-methoxy quinolone 3-carboxyl ester) | P. falciparum (K1 and 3D7 strains) | EC50 ~0.25 μM | nih.gov |

Anti-HIV Activity and Integrase Inhibition

Quinolone derivatives have emerged as a significant class of inhibitors targeting HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov The β-diketo acid (DKA) moiety is a key pharmacophore in many of these inhibitors. nih.gov

Novel bifunctional quinolonyl diketo acid derivatives have been designed and synthesized. nih.gov One such derivative, compound 8 , proved to be a potent inhibitor of both the 3'-processing and strand transfer steps of the integrase reaction. nih.gov It also exhibited high antiviral activity against HIV-1 infected cells with low cytotoxicity, showing an EC50 of 4.29 μM and a selectivity index greater than 46.6. nih.gov The free carboxylic acid group was found to be crucial for strong interaction with the integrase enzyme. nih.gov

The 8-hydroxyquinoline-7-carboxylic acid scaffold has also been identified as a key component in the structure of new HIV-1 integrase inhibitors, with some compounds showing IC50 values in the range of 0.3-4 µM. researchgate.net Allosteric HIV-1 integrase inhibitors (ALLINIs) based on a quinoline scaffold have also been developed. These compounds bind at the dimer interface of the integrase, away from the catalytic site, and trigger an aberrant multimerization of the enzyme. nih.gov

| Compound/Scaffold | Target | Activity | Reference |

| 8 (quinolonyl diketo acid derivative) | HIV-1 infected H9/HTLVIIIB cells | EC50 = 4.29 μM | nih.gov |

| 8-hydroxyquinoline-7-carboxylic acid derivatives | HIV-1 Integrase | IC50 = 0.3-4 µM | researchgate.net |

Anticancer and Antitumor Activity

Quinolines are recognized as an important scaffold for the development of anticancer drugs, with derivatives showing potent activity through various mechanisms, including apoptosis, inhibition of angiogenesis, and cell cycle arrest.

A study on quinoline-related carboxylic acid derivatives demonstrated their selective viability reduction affinities in prolonged tumor incubations of cervical HELA and mammary MCF7 cells. researchgate.netnih.gov Specifically, quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, quinoline-3-carboxylic acid, and 1,2-dihydro-2-oxo-4-quinoline carboxylic acids showed remarkable growth inhibition capacities against the mammary MCF7 cell line. researchgate.netnih.gov

Another series of quinoline-4-carboxylic acid derivatives exhibited a variable degree of inhibition against HeLa (cervical cancer), MCF-7 (breast cancer), and K-562 (bone marrow cancer) cell lines, with selectivity towards cancer cells over normal cells. nih.gov The compound 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j ) showed an 82.9% reduction in the cellular growth of MCF-7 cells. nih.gov

Newly synthesized quinoline derivatives were evaluated for their in vitro antitumor activity against five human tumor cell lines: HePG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), MCF-7, PC3 (prostate cancer), and Hela. researchgate.net Compounds 7 , 8 , 11 , 12 , 17 , and 18 showed the best cytotoxic activity, with IC50 values ranging between 5.6-19.2 μg/ml. researchgate.net

The 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, a target in cancer therapy. nih.govresearchgate.net

| Compound/Derivative | Cell Line(s) | Activity | Reference |

| Quinoline-4-carboxylic acid | MCF7 (mammary) | Remarkable growth inhibition | researchgate.netnih.gov |

| 3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid) | MCF-7 (breast) | 82.9% reduction in cellular growth | nih.gov |

| 7, 8, 11, 12, 17, 18 (quinoline derivatives) | HePG-2, HCT-116, MCF-7, PC3, Hela | IC50 = 5.6-19.2 μg/ml | researchgate.net |

Anti-inflammatory Activity

Quinolines have attracted attention for their pharmacological activities, including the ability to target causes of inflammation. nih.gov Selected quinolines, such as quinoline-4-carboxylic and quinoline-3-carboxylic acids, have demonstrated appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. researchgate.netnih.gov These effects were comparable to the classical NSAID indomethacin, without associated cytotoxicity in the inflamed macrophages. researchgate.netnih.gov

A synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC ), which is a hybrid of tomoxiprole (B1237166) and naproxen, showed high anti-inflammatory effects in a xylene-induced ear edema test in mice. nih.gov The anti-inflammatory properties of this quinoline derivative are suggested to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov

| Compound/Derivative | Model | Activity | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity vs. indomethacin | researchgate.netnih.gov |

| QC (2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid) | Xylene-induced ear edema in mice | High anti-inflammatory effect | nih.gov |

Antioxidant Activity

The antioxidant potential of quinoline carboxylic acid derivatives has been a subject of significant research, with studies employing various assays to determine their efficacy in scavenging free radicals. The structural framework of quinoline allows for modifications that can enhance its antioxidant properties.

Investigations into quinoline-4-carboxylic acid derivatives synthesized via the Pfitzinger reaction from isatin (B1672199) have demonstrated notable antioxidant capabilities. ui.ac.idui.ac.id The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for evaluating antioxidant activity, measures the ability of a compound to donate hydrogen radicals. ui.ac.idui.ac.id In one such study, while the precursor isatin showed no antioxidant activity at a 5 mg/L concentration, its derivatives, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid, exhibited significant radical scavenging. ui.ac.idui.ac.id The presence of an additional aromatic ring in the latter compound was found to enhance its antioxidant activity. ui.ac.idui.ac.id

Further studies on other synthetic quinoline derivatives have also been conducted to assess their potential. For instance, three derivatives—1-methyl-3-allylthio-4-(4′-methylphenylamino)quinolinium bromide (Qui1), 1-methyl-3-allylthio-4-(3′-hydroxyphenylamino)quinolinium bromide (Qui2), and 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3)—were analyzed. mdpi.com All three compounds showed antioxidant activity against the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical. mdpi.com However, when tested against the DPPH radical, only Qui2 and Qui3 demonstrated noticeable antioxidant potential, while Qui1 showed none. mdpi.com The highest reduction potential was observed for Qui3. mdpi.com

Conversely, some studies have reported a lack of significant antioxidant activity in certain quinoline derivatives. An evaluation of ten different quinoline derivatives, including quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, found that they all lacked DPPH radical scavenging capabilities when compared to the standard antioxidant, ascorbic acid. nih.govresearchgate.net These contrasting findings highlight the critical role that specific substitutions on the quinoline scaffold play in determining the antioxidant capacity of the resulting compound.

| Compound | Assay | Concentration | Activity (% Inhibition) | Reference |

|---|---|---|---|---|

| 2-methylquinoline-4-carboxylic acid | DPPH | 5 mg/L | 30.25% | ui.ac.idui.ac.id |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | 5 mg/L | 40.43% | ui.ac.idui.ac.id |

Antiprotozoal Activity

The quinoline core is a well-established pharmacophore in the development of antiprotozoal agents, most notably in the fight against malaria, which is caused by protozoa of the Plasmodium genus. Research into novel quinoline derivatives continues to yield promising candidates with potent activity against various life stages of these parasites.

A notable example is the investigation of a series of quinoline-4-carboxamide derivatives, which were identified through a phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain). acs.org The initial hit compound from this screen, while active, possessed suboptimal physicochemical properties and poor metabolic stability. acs.org

Subsequent optimization of this initial hit led to the development of lead molecules with significantly improved potency and pharmacokinetic profiles. acs.org For example, extending a carbon linker in the molecule from three to four carbons resulted in a 17-fold improvement in antiplasmodial activity, yielding a compound with an EC₅₀ of 4 nM. acs.org This modification also led to enhanced in vivo efficacy in a mouse model of malaria, with an ED₉₀ of 2.6 mg/kg. acs.org Further pharmacokinetic analysis of this improved compound revealed a longer half-life due to lower in vivo clearance. acs.org

The antiprotozoal activity of quinolines is not limited to malaria. The broader class of quinoline compounds has also been reported to possess activity against other protozoa, such as Leishmania. frontiersin.org

| Compound Series | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Quinoline-4-carboxamides | Plasmodium falciparum (3D7) | Screening hit (EC₅₀ = 120 nM) optimized to lead molecules with low nanomolar potency (EC₅₀ = 4 nM) and excellent oral efficacy in mice (ED₉₀ = 2.6 mg/kg). acs.org | acs.org |

Computational and Theoretical Studies on 4 Oxo 4ah Quinoline 7 Carboxylic Acid and Analogues

Molecular Docking Investigations and Ligand Binding Assessment

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, providing critical information on binding affinity and interaction patterns. For quinolone analogues, docking studies have been instrumental in elucidating their mechanism of action, primarily the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov

Researchers employ docking to screen virtual libraries of novel quinolone derivatives against the active sites of these enzymes. nih.gov The primary goal is to understand how modifications to the quinolone core, such as substitutions at the N-1, C-7, and C-8 positions, affect binding. nih.govacs.org For instance, docking studies have confirmed that the 4-oxo group and the 3-carboxylic acid are essential for binding to the DNA-gyrase complex, often mediated through a water-metal ion bridge involving Mg2+. nih.govresearchgate.net

Docking simulations of quinolone derivatives within the DNA gyrase binding pocket reveal key interactions. researchgate.net These often include hydrogen bonds between the carboxylic acid group and amino acid residues like Serine and Aspartic acid in the GyrA subunit, as well as interactions between the C-7 substituent and residues in both GyrA and GyrB subunits. nih.govnih.govresearchgate.net The binding energy values calculated from these simulations serve as a preliminary filter to prioritize compounds for synthesis and biological testing. pusan.ac.krnih.gov For example, studies have shown that novel fluoroquinolone analogues with specific C-7 substituents exhibit strong binding affinities, suggesting they could be effective against resistant bacterial strains. nih.govrsc.org

Table 1: Representative Molecular Docking Results for Quinolone Analogues

| Compound/Analogue | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Gemifloxacin (B1671427) Analogue | S. epidermidis TcaR | HIS42 | -10.73 | pusan.ac.kr |

| Quinolone-6-carboxamide | P2X7 Receptor | Tyr628, Lys443, Ser419, Asn411 | -7.1 | nih.gov |

| Quinolone Derivative (QA1) | DNA Gyrase | Not specified | -5.8 | researchgate.net |

This table is for illustrative purposes and combines data from various studies on different quinolone analogues.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, linking the chemical structure of a compound to its biological activity. For the quinolone class, extensive SAR has been established through decades of research, much of which is now supported and expanded by computational analyses. slideshare.net

The core 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for antibacterial activity. slideshare.net Computational models corroborate experimental findings on the importance of various substituents:

N-1 Position: Small alkyl or cyclopropyl (B3062369) groups are optimal for potency. A cyclopropyl group, in particular, is a hallmark of many potent fluoroquinolones. pharmacy180.com

C-3 Position: The carboxylic acid is crucial for binding to DNA gyrase. pharmacy180.comnih.gov Modifications that replace this group generally lead to a loss of activity, although some isosteres like the isothiazolo group have shown promise. pharmacy180.com

C-4 Position: The 4-oxo group is essential for the antibacterial activity, and its replacement results in inactive compounds. pharmacy180.com

C-6 Position: A fluorine atom at this position, creating the fluoroquinolone subclass, significantly enhances antibacterial activity and cell penetration. slideshare.netpharmacy180.com

C-7 Position: This position is the most versatile for modification. nih.gov The introduction of a piperazine (B1678402) ring or other nitrogen-containing heterocycles is critical for broad-spectrum activity. pharmacy180.comnih.gov SAR studies show that bulky substituents at C-7 can enhance activity against Gram-positive bacteria. nih.govnih.gov

C-8 Position: A fluoro or methoxy (B1213986) group at C-8 can modulate the activity spectrum. A C-8 fluoro substituent often improves potency against Gram-negative pathogens, while a methoxy group can enhance activity against Gram-positive bacteria. pharmacy180.com

Computational SAR studies, often using Quantitative Structure-Activity Relationship (QSAR) models, can quantify these relationships, allowing for the prediction of activity for unsynthesized compounds. nih.gov